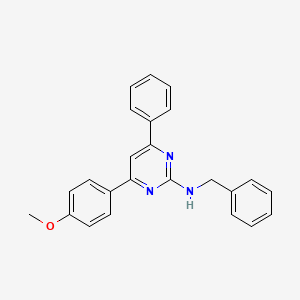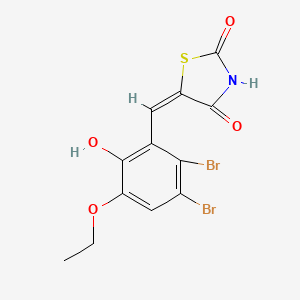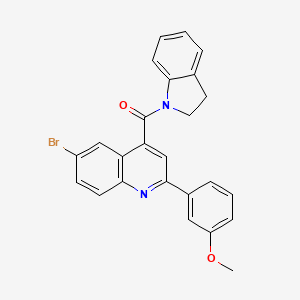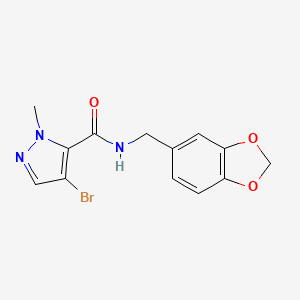
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes. For example, it has been found to inhibit the activity of protein kinase C by binding to its catalytic domain. This results in the inhibition of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine is that its mechanism of action is not fully understood, making it difficult to interpret its pharmacological effects.
Orientations Futures
There are several future directions for the study of N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine. One potential direction is to further investigate its potential as an anticancer agent. Studies could focus on its efficacy against different types of cancer cells and its mechanism of action. Another potential direction is to investigate its potential as an antimalarial agent. Studies could focus on its efficacy against different strains of the Plasmodium parasite and its mechanism of action. Additionally, studies could focus on the development of derivatives of N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine with improved pharmacological properties.
Méthodes De Synthèse
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine can be synthesized using various methods. One of the most common methods involves the reaction of 4-(4-methoxyphenyl)-2,6-diphenylpyrimidine with benzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes such as protein kinase C and cyclin-dependent kinase 2. These enzymes are involved in the regulation of cell growth and proliferation, making N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine a potential anticancer agent. It has also been found to exhibit antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite.
Propriétés
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-28-21-14-12-20(13-15-21)23-16-22(19-10-6-3-7-11-19)26-24(27-23)25-17-18-8-4-2-5-9-18/h2-16H,17H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMKKRLRRBKQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)

![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)

![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate](/img/structure/B6074539.png)
